N-Methyl-4-(pyrimidin-5-yl)aniline
CAS No.:
Cat. No.: VC17655671
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | N-methyl-4-pyrimidin-5-ylaniline |
| Standard InChI | InChI=1S/C11H11N3/c1-12-11-4-2-9(3-5-11)10-6-13-8-14-7-10/h2-8,12H,1H3 |
| Standard InChI Key | RZFOTGVVZMHCHQ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC=C(C=C1)C2=CN=CN=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-Methyl-4-(pyrimidin-5-yl)aniline belongs to the class of arylpyrimidines. Its IUPAC name, N-methyl-4-pyrimidin-5-ylaniline, reflects the substitution pattern: a pyrimidine ring attached at the 5-position to a para-aminated benzene ring with a methyl group on the nitrogen. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.22 g/mol |
| Canonical SMILES | CNC1=CC=C(C=C1)C2=CN=CN=C2 |
| InChI Key | RZFOTGVVZMHCHQ-UHFFFAOYSA-N |
| PubChem CID | 131151681 |
The planar pyrimidine ring and the aniline moiety create a conjugated system, potentially enabling π-π interactions in biological targets .
Spectroscopic and Crystallographic Data
While crystallographic data for N-Methyl-4-(pyrimidin-5-yl)aniline are unavailable, related pyrimidine-aniline hybrids exhibit distinct NMR profiles. For example, the ¹H NMR spectrum of analogous kinase inhibitors shows aromatic protons in the δ 7.2–8.3 ppm range, with N-methyl groups resonating near δ 3.0 ppm . Mass spectrometry typically reveals a molecular ion peak at m/z = 185.22, consistent with its molecular weight.
Synthesis and Optimization
Core Synthetic Strategies
The synthesis of N-Methyl-4-(pyrimidin-5-yl)aniline typically employs cross-coupling reactions:
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Suzuki-Miyaura Coupling: A pyrimidine-5-boronic acid reacts with 4-iodo-N-methylaniline under palladium catalysis.
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Buchwald-Hartwig Amination: Bromopyrimidine couples with N-methylaniline using a palladium-Xantphos catalyst system .
For example, the PMC study outlines a multi-step synthesis of 4-thiazol-5-yl-pyrimidines involving:
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Thiourea condensation with α-chloroketones to form thiazole intermediates.
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Microwave-assisted cyclization with guanidines to construct the pyrimidine core.
Reaction Conditions and Yields
Optimized conditions for analogous compounds suggest:
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Temperature: 80–120°C for coupling reactions.
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Catalysts: Pd(OAc)₂ or PdCl₂(dppf) with ligands like SPhos.
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Solvents: Dimethylformamide (DMF) or toluene .
Reported yields for similar syntheses range from 50% to 72%, depending on steric and electronic effects of substituents .
Structure-Activity Relationships (SAR) in Related Compounds
Role of the Pyrimidine Ring
In kinase inhibitors, the pyrimidine ring serves as a hinge-binding motif. For instance:
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CDK9 Inhibitors: 5-Substituted-4-(thiazol-5-yl)pyrimidines (e.g., 12u) achieve IC₅₀ = 7 nM by engaging Phe103 via hydrophobic interactions .
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Aurora Kinase Inhibitors: Para-substituents on the aniline ring (e.g., morpholino groups) enhance selectivity by occupying hydrophobic pockets .
Impact of N-Methylation
N-Methylation of the aniline nitrogen:
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Reduces basicity, improving membrane permeability.
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Prevents undesirable metabolic oxidation compared to primary amines .
In the aurora kinase inhibitor 18, a para-morpholinophenyl group combined with N-methylation conferred 8.0 nM potency against Aurora A .
Hypothetical Biological Applications
Kinase Inhibition
While N-Methyl-4-(pyrimidin-5-yl)aniline itself lacks reported activity, structural analogs suggest potential against:
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CDKs: Substitutions at C5 of pyrimidine (e.g., cyano or fluorine) enhance selectivity for CDK9 over CDK2 .
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Aurora Kinases: Para-alkoxy or amino groups on the aniline improve cellular potency .
Anticancer Activity
Analogous compounds induce apoptosis in leukemia cells (EC₅₀ = 0.1–1 µM) by downregulating antiapoptotic proteins like MCL-1 . The methyl group may mitigate off-target effects by reducing polar surface area.
Future Directions and Challenges
Target Identification
Proteomic profiling and kinome-wide screening could elucidate primary targets. Preliminary docking studies using CDK9 (PDB: 4BCF) suggest the pyrimidine N1 forms a hydrogen bond with the hinge region .
ADME Optimization
Key challenges include:
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